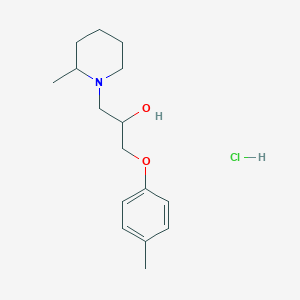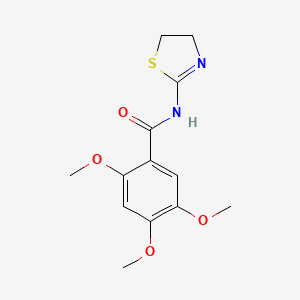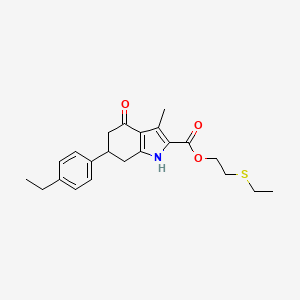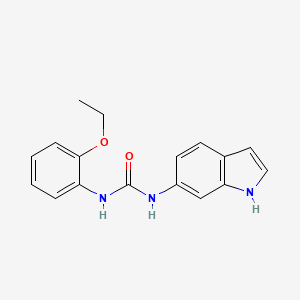
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride
説明
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to a class of compounds known as beta-blockers, which are commonly used to treat various cardiovascular conditions. In recent years, MPMP has gained attention for its potential use in the treatment of cancer, anxiety, and other conditions. In
作用機序
The exact mechanism of action of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to work by blocking the beta-adrenergic receptors in the body. These receptors are involved in the regulation of various physiological processes, including heart rate, blood pressure, and metabolism. By blocking these receptors, this compound can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This can lead to a reduction in anxiety, as well as other physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce heart rate and blood pressure, as well as decrease the release of stress hormones such as cortisol. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as asthma and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. This can make it easier to design experiments and interpret results. However, there are also limitations to using this compound in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and there may be differences in the way that this compound affects different cell types or animal models.
将来の方向性
There are several areas of future research that could be explored in relation to 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to the development of more effective and targeted therapies for conditions such as cancer and anxiety. Another area of research could focus on the use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to understand the long-term effects of this compound use, particularly in relation to its potential use as an anti-cancer agent.
科学的研究の応用
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy. This compound has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and may have fewer side effects than traditional anti-anxiety drugs.
特性
IUPAC Name |
1-(4-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-8-16(9-7-13)19-12-15(18)11-17-10-4-3-5-14(17)2;/h6-9,14-15,18H,3-5,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAHTQKIIZABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)

![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)


![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)


![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)

![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)